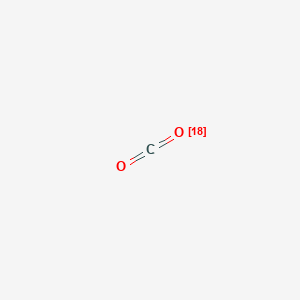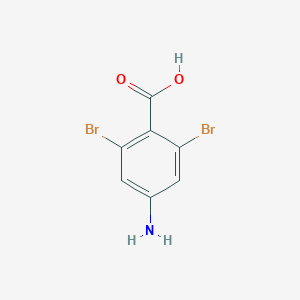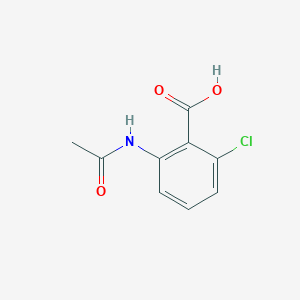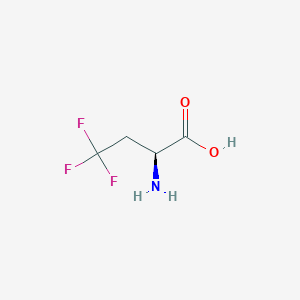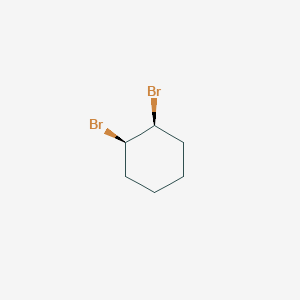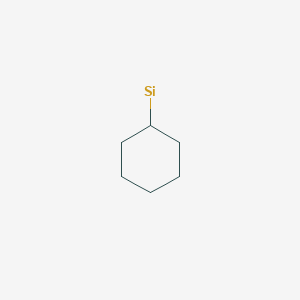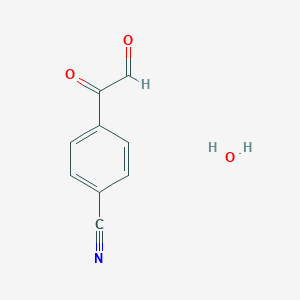
2-Hydroxy-1-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1-phenylbutan-1-one, also known as Phenylbutanone, is an organic compound with the chemical formula C10H12O2. It is a colorless to pale yellow liquid that is used in various scientific research applications. This compound has gained attention due to its unique properties, which make it useful in the field of chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-1-phenylbutan-1-one is not well understood. However, it is believed to act as a chelating agent, which means it can bind to metal ions. This property makes it useful in various biochemical and physiological studies.
Biochemical and Physiological Effects
2-Hydroxy-1-phenylbutan-1-one has several biochemical and physiological effects. It has been shown to have antioxidant properties, which means it can protect cells from oxidative damage. It also has anti-inflammatory properties, which make it useful in various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Hydroxy-1-phenylbutan-1-one in lab experiments is its high purity. This compound is readily available and can be synthesized using various methods. However, one of the limitations is its instability in acidic or basic conditions. It can also be sensitive to light and air, which can affect its properties.
Zukünftige Richtungen
There are several future directions for research on 2-Hydroxy-1-phenylbutan-1-one. One of the areas of interest is its potential as a therapeutic agent for various diseases. It is also being studied for its potential use in the field of materials science, where it can be used as a building block for the synthesis of various materials.
Conclusion
In conclusion, 2-Hydroxy-1-phenylbutan-1-one is a useful compound with various scientific research applications. Its unique properties make it useful in the field of organic synthesis, biochemistry, and materials science. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
There are several methods of synthesizing 2-Hydroxy-1-phenylbutan-1-one. One of the most common methods is the condensation reaction between phenylacetic acid and acetic anhydride in the presence of a catalyst. This method yields a high purity product with good yields.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1-phenylbutan-1-one has various scientific research applications. One of the most common applications is in the field of organic synthesis. It is used as a building block for the synthesis of various organic compounds. It is also used as a starting material in the synthesis of important pharmaceuticals.
Eigenschaften
IUPAC Name |
2-hydroxy-1-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKYTBQZPFRTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


